alpha-Cyclopropylbenzyl alcohol
Description
Significance of the Cyclopropyl (B3062369) Moiety in Organic Synthesis and Reactivity
The cyclopropyl group, a three-membered carbon ring, is a fascinating and highly valuable functional group in organic chemistry. fiveable.mewikipedia.org Its significance stems from a unique combination of steric and electronic properties arising from its highly strained structure. With bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°, the cyclopropane (B1198618) ring possesses considerable angle strain. fiveable.me This inherent strain makes cyclopropyl groups reactive and susceptible to ring-opening reactions, a characteristic that is harnessed in organic synthesis to construct more complex molecular frameworks. fiveable.me
The bonding within a cyclopropyl ring is also noteworthy. It is described by the Coulson-Moffit model, which proposes bent bonds, or the Walsh model, which involves a combination of sp2-hybridized and pure p-orbitals. wikipedia.org This results in the cyclopropyl group exhibiting partial double-bond character, allowing it to participate in conjugation and stabilize adjacent carbocations through hyperconjugation. wikipedia.orgstackexchange.com This electronic-donating nature is a key factor in its influence on the reactivity of molecules in which it is incorporated. stackexchange.com The cyclopropyl group is found in numerous biologically active natural products and pharmaceuticals, where it can modulate a molecule's properties. fiveable.mehyphadiscovery.comacs.org
Overview of Benzyl (B1604629) Alcohol Derivatives in Chemical Transformations
Benzyl alcohol and its derivatives are fundamental building blocks and versatile intermediates in organic synthesis. wikipedia.orgorganic-chemistry.orgnih.gov The presence of the aromatic ring and the hydroxyl group allows for a wide range of chemical transformations. patsnap.com These include oxidation to form benzaldehyde (B42025) or benzoic acid, esterification with carboxylic acids, and formation of benzyl ethers. wikipedia.orgpatsnap.com
The synthesis of benzyl alcohol derivatives is a well-explored area, with methods ranging from the Grignard reaction of phenylmagnesium bromide with formaldehyde (B43269) to the reduction of ketones. wikipedia.orgnih.gov Modern synthetic strategies also include transition metal-catalyzed cross-coupling reactions to form secondary benzylic alcohols directly. nih.govorganic-chemistry.org The benzyl group itself is often employed as a protecting group for alcohols and amines in multi-step syntheses due to its stability and the relative ease of its removal by hydrogenolysis. wikipedia.org The reactivity of the benzylic position is central to many of these transformations, making benzyl alcohol derivatives key substrates in the study of reaction mechanisms and the development of new synthetic methodologies. researchgate.net
Evolution of Research Interests in α-Cyclopropylbenzyl Alcohol as a Model System
The unique combination of a strained cyclopropyl ring directly attached to the carbinol carbon of a benzyl alcohol framework makes α-cyclopropylbenzyl alcohol an intriguing model system for studying a variety of chemical phenomena. biosynth.com Early research into this compound likely stemmed from a fundamental interest in how the electron-donating and sterically demanding cyclopropyl group would influence the reactivity of the adjacent benzylic alcohol.
More recent research has explored the specific reactions of α-cyclopropylbenzyl alcohol. For instance, its reaction with methyllithium (B1224462) followed by hexamethyldisilane (B74624) has been shown to produce γ-trimethylsilylbutyrophenone through a novel mechanism involving the 1,4-addition of a trimethylsilyl (B98337) anion to an intermediate cyclopropyl phenyl ketone. rsc.org The compound is also used as a reactant in Diels-Alder reactions, where it can lead to ring-opening adducts. biosynth.com The study of such reactions provides valuable insights into the interplay of different functional groups and the intricate mechanisms that govern their transformations. As a model system, α-cyclopropylbenzyl alcohol continues to be a valuable tool for probing the frontiers of physical organic chemistry and synthetic methodology. nih.gov
Interactive Data Table: Physicochemical Properties of α-Cyclopropylbenzyl alcohol
| Property | Value | Source |
| CAS Number | 1007-03-0 | biosynth.comchemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₁₀H₁₂O | biosynth.comchemicalbook.com |
| Molecular Weight | 148.21 g/mol | biosynth.com |
| Boiling Point | 130-135 °C at 18 mmHg | chemicalbook.com |
| Density | 1.037 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.54 | chemicalbook.comsigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | chemicalbook.comcymitquimica.com |
| pKa | 14.29 ± 0.20 (Predicted) | chemicalbook.com |
Structure
2D Structure
Properties
IUPAC Name |
cyclopropyl(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXKCYOMDINCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905674 | |
| Record name | Cyclopropyl(phenyl)methanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-03-0, 31729-66-5, 63226-80-2 | |
| Record name | α-Cyclopropylbenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Cyclopropylbenzyl alcohol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanemethanol, 1-phenyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031729665 | |
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| Record name | Cyclopropylphenylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063226802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropyl(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905674 | |
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| Record name | Alpha-cyclopropylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.499 | |
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| Record name | (±)-α-cyclopropylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPROPYLPHENYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for α Cyclopropylbenzyl Alcohol and Its Derivatives
General Synthetic Strategies for α-Cyclopropylbenzyl Alcohol
The synthesis of α-cyclopropylbenzyl alcohol, an organic compound featuring a cyclopropyl (B3062369) group attached to a benzyl (B1604629) alcohol moiety, can be achieved through several strategic routes. cymitquimica.com This colorless to pale yellow liquid is noted for its moderate solubility in water and good solubility in organic solvents. cymitquimica.com
Approaches Involving Cyclopropylating Agents
One of the primary methods for synthesizing cyclopropyl-containing alcohols involves the use of cyclopropylating agents. The Simmons-Smith reaction is a widely utilized method for the cyclopropanation of olefins and allylic alcohols. nih.gov This reaction employs a zinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (Furukawa reagent). nih.govunl.pt The choice of solvent is crucial, with non-basic and unreactive solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) being preferred to maintain the electrophilicity of the zinc reagent. nih.gov The reaction is highly stereospecific, and its mechanism is believed to proceed through a butterfly-shaped transition state in a concerted fashion. nih.gov
The directing effect of a hydroxyl group in the substrate can significantly influence the diastereoselectivity of the cyclopropanation. nih.govstackexchange.com For instance, in the cyclopropanation of allylic alcohols, the zinc atom of the Simmons-Smith reagent coordinates with the hydroxyl group, directing the addition of the methylene (B1212753) unit to the same face of the double bond. stackexchange.com This coordination results in the formation of the cyclopropane (B1198618) ring on the same side as the alcohol group. stackexchange.com
Recent advancements have shown that iodomethylzinc trifluoroacetate (B77799) and substituted iodomethylzinc aryloxides are also effective reagents for the cyclopropanation of unfunctionalized alkenes. unl.pt
Esterification Routes
Esterification presents another pathway for the synthesis of derivatives of α-cyclopropylbenzyl alcohol. A metal-free catalytic system using lithium tert-butoxide has been reported for the esterification of N-benzyl-N-t-butoxycarbonyl-amides with unsaturated alcohols. sioc-journal.cn This method allows for the formation of a variety of unsaturated esters in high yields under relatively mild conditions. sioc-journal.cn While not a direct synthesis of the alcohol itself, this route provides a means to generate ester derivatives which can be valuable for further synthetic modifications.
Alcohol Formation from Carbonyl Compounds
The reduction of carbonyl compounds is a fundamental and widely used method for the preparation of alcohols. libretexts.org Aldehydes and ketones can be reduced to primary and secondary alcohols, respectively. libretexts.orglibretexts.org Common reducing agents for these transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org NaBH₄ is generally preferred for its safety and ease of handling, while LiAlH₄ is a more powerful but also more hazardous reagent. libretexts.org
The mechanism of these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the carbonyl group. libretexts.orglibretexts.org This initial addition results in the formation of an alkoxide intermediate, which is then protonated in a subsequent work-up step to yield the final alcohol product. libretexts.orglibretexts.org
Grignard reactions offer another powerful tool for synthesizing alcohols from carbonyl compounds. pressbooks.pub In this approach, a Grignard reagent (R-MgX) acts as a carbon-based nucleophile, attacking the carbonyl carbon to form a new carbon-carbon bond. pressbooks.pub Subsequent acidic work-up protonates the resulting alkoxide to produce the alcohol. pressbooks.pub For the synthesis of a secondary alcohol like α-cyclopropylbenzyl alcohol, there are two potential Grignard routes: the reaction of benzaldehyde (B42025) with cyclopropylmagnesium bromide or the reaction of cyclopropyl carboxaldehyde with phenylmagnesium bromide.
Stereoselective Synthesis of Chiral α-Cyclopropylbenzyl Alcohol Enantiomers
The synthesis of specific enantiomers of chiral alcohols is a significant challenge in organic chemistry, with numerous applications in the pharmaceutical and fine chemical industries. encyclopedia.pubnih.gov
Asymmetric Alkyl Additions to α,β-Unsaturated Aldehydes
Asymmetric conjugate addition reactions represent a powerful strategy for the enantioselective synthesis of chiral molecules. stackexchange.com However, α,β-unsaturated aldehydes pose a significant challenge as Michael acceptors due to their high reactivity, which can lead to undesired 1,2-addition products or aldol (B89426) byproducts. stackexchange.com Despite these challenges, significant progress has been made in developing catalytic asymmetric aza-Michael reactions, which involve the conjugate addition of nitrogen nucleophiles. nih.gov Chiral secondary amines have been shown to be effective catalysts for activating α,β-unsaturated aldehydes towards aza-Michael reactions. nih.gov
Furthermore, the asymmetric 1,2-addition of alkyl groups to conjugated cyclic enones has been successfully achieved to produce allylic alcohols with chiral quaternary centers. nih.govorganic-chemistry.org These reactions can be catalyzed by various metal complexes, and the resulting allylic alcohols can be further transformed with high diastereoselectivity. nih.govorganic-chemistry.org
Directed Diastereoselective Cyclopropanation with Zinc Carbenoids
The inherent rigidity of the cyclopropyl group can be exploited to achieve high levels of diastereoselectivity in reactions on adjacent functionalities. nih.gov The directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives has been shown to produce densely substituted, stereodefined bicyclopropanes as a single diastereomer. nih.gov This high selectivity is attributed to the pre-association of the in-situ formed zinc carbenoid with the alcoholate functional group, which directs the carbenoid to one of the diastereotopic faces of the alkenyl moiety. nih.gov
Tandem Reaction Strategies for Enantio- and Diastereoselective Synthesis
Tandem reactions, or one-pot procedures, offer a streamlined approach to synthesizing complex molecules like cyclopropyl alcohols by performing multiple bond-forming events in a single reaction vessel. This strategy is particularly powerful for establishing multiple stereocenters with high control.
Researchers have developed highly enantio- and diastereoselective one-pot methods for producing cyclopropyl alcohols that bear up to four contiguous stereocenters. nih.govorganic-chemistry.org These strategies circumvent the need to prepare and isolate allylic alcohol precursors, which is a common step in traditional cyclopropanation. organic-chemistry.org The core of this approach involves an initial asymmetric carbon-carbon bond formation to generate a chiral allylic zinc alkoxide intermediate, which then undergoes a diastereoselective cyclopropanation. organic-chemistry.org
Three primary routes have been established:
Route 1: Involves the asymmetric addition of an alkylzinc reagent to an enal, followed by a diastereoselective cyclopropanation using diiodomethane to form the zinc carbenoid. nih.govorganic-chemistry.org
Route 2: This route is similar to the first, but utilizes iodoform (B1672029) to generate the zinc carbenoid, resulting in the synthesis of iodocyclopropyl alcohols. nih.govorganic-chemistry.org
Route 3: This method entails the asymmetric vinylation of an aldehyde using divinylzinc (B3045688) reagents, followed by a diastereoselective cyclopropanation. nih.govorganic-chemistry.org
These tandem approaches have proven effective, allowing for the formation of three new carbon-carbon bonds in a single pot with high stereoselectivity. organic-chemistry.org The success of the initial asymmetric step is often dependent on the careful selection of catalysts to achieve high yields and enantioselectivities. organic-chemistry.org
| Route | Key Reagents | Intermediate | Product Type | Key Feature |
|---|---|---|---|---|
| 1 | Alkylzinc, Enal, Diiodomethane | Allylic Zinc Alkoxide | Cyclopropyl Alcohol | High enantio- and diastereoselectivity |
| 2 | Alkylzinc, Enal, Iodoform | Allylic Zinc Alkoxide | Iodocyclopropyl Alcohol | Forms iodinated derivatives |
| 3 | Divinylzinc, Aldehyde | Allylic Zinc Alkoxide | Cyclopropyl Alcohol | Starts from an aldehyde |
Catalytic Asymmetric Methods
Catalytic asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the production of a single enantiomer of a chiral molecule from a prochiral substrate. uclm.es These methods are crucial for synthesizing enantiomerically pure compounds like α-cyclopropylbenzyl alcohol. A variety of catalytic systems are employed, including transition metal complexes and small organic molecules (organocatalysts). uclm.esnih.gov
Key strategies applicable to the synthesis of chiral alcohols include:
Asymmetric Hydrogenation: The enantioselective reduction of a corresponding ketone (cyclopropyl phenyl ketone) using a chiral catalyst, such as a Noyori-type ruthenium complex, can yield the desired alcohol with high enantiomeric excess. uclm.es
Nucleophilic Addition to Carbonyls: The addition of a cyclopropyl nucleophile (e.g., a cyclopropyl Grignard or organozinc reagent) to benzaldehyde in the presence of a chiral ligand or catalyst can directly form the chiral alcohol. nih.gov Chiral amino alcohols, for instance, have been used to catalyze the addition of organozinc reagents to aldehydes with high enantioselectivity. organic-chemistry.org
Enzyme-Catalyzed Reactions: Biocatalysts, such as engineered 'ene'-reductases, can catalyze asymmetric reactions like the carbohydroxylation of alkenes to produce enantioenriched tertiary alcohols. nih.gov Enzymes offer the advantage of high selectivity within their protein scaffold, which can be tuned through protein engineering. nih.gov
Organocatalysis: Small chiral organic molecules, such as proline and its derivatives, can catalyze asymmetric transformations like aldol reactions. nih.govyoutube.com These catalysts can activate substrates to facilitate enantioselective bond formation. youtube.com
The choice of catalyst is critical, as it must effectively differentiate between the prochiral faces of the substrate to induce high enantioselectivity. uclm.es
Palladium-Catalyzed Carboetherification Approaches for Related Structures
While not a direct synthesis of α-cyclopropylbenzyl alcohol, palladium-catalyzed carboetherification is a powerful method for constructing related cyclic ether structures, such as substituted tetrahydrofurans. nih.gov These reactions are efficient and convergent, allowing for the assembly of complex molecules from readily available starting materials like γ-hydroxyalkenes. nih.gov
The general mechanism involves the coordination of the alkene to a Palladium(II) center, followed by an intramolecular nucleophilic attack by the pendant hydroxyl group. nih.gov This cyclization is followed by the insertion of carbon monoxide (CO) and subsequent alcoholysis to yield the final product, often with high diastereoselectivity. nih.gov The process regenerates a Pd(0) species, which is reoxidized to the active Pd(II) state by a co-oxidant like Cu(II) salts. nih.gov This catalytic cycle allows for the formation of highly functionalized five-membered rings, which are prevalent in biologically active molecules. nih.gov Challenges in this area include expanding the methodology to more substituted alkenes and developing effective asymmetric versions of these reactions. nih.gov
Deuteration Techniques for α-Cyclopropylbenzyl Alcohol
The site-selective incorporation of deuterium (B1214612) into organic molecules is of great interest for mechanistic studies and for enhancing the metabolic stability of pharmaceuticals. nih.govrsc.org
Iridium-Catalyzed α-Selective Deuteration
A direct and highly selective method for the deuteration of the α-position of alcohols, including α-cyclopropylbenzyl alcohol, has been developed using an iridium catalyst. nih.govrsc.org This technique employs a robust iridium(III)-bipyridonate complex as the catalyst and deuterium oxide (D₂O) as the readily available and benign deuterium source. nih.govrsc.org
The reaction proceeds under neutral or basic conditions and demonstrates excellent chemoselectivity, tolerating various functional groups. nih.govrsc.org The proposed mechanism involves the initial dehydrogenation of the alcohol to form a carbonyl intermediate. nih.govrsc.org Simultaneously, the iridium catalyst is converted from a hydride species [Ir(III)-H] to a deuteride (B1239839) species [Ir(III)-D] through exchange with D₂O. nih.govrsc.org This deuterated catalyst then reduces the carbonyl intermediate to furnish the α-deuterated alcohol product. nih.govrsc.org
This method has been successfully applied to α-cyclopropylbenzyl alcohol, achieving a high level of deuterium incorporation. rsc.org
| Substrate | Catalyst | Deuterium Source | Yield | Deuterium Incorporation |
|---|---|---|---|---|
| α-Cyclopropylbenzyl alcohol | Iridium(III)-bipyridonate complex (Ir-1) | D₂O | 90% | 96% D |
Reaction Mechanisms and Reactivity of α Cyclopropylbenzyl Alcohol
Radical Processes and Rearrangements Involving the Cyclopropylbenzyl Radical
The α-cyclopropylbenzyl system is also a subject of significant interest in the study of radical reactions due to the unique reactivity of the cyclopropylcarbinyl radical.
Radical Clock Experiments and Isomerization Pathways
A "radical clock" is a compound that undergoes a unimolecular rearrangement at a known rate, which can be used to determine the rate of a competing bimolecular reaction. illinois.eduwikipedia.org The cyclopropylcarbinyl radical system is a classic example used in these experiments. The α-cyclopropylbenzyl radical can undergo a rapid ring-opening isomerization to form the more stable 4-phenyl-3-butenyl radical. capes.gov.brrsc.org
This rearrangement serves as the "ticking" of the clock. By allowing this radical to react with a trapping agent in a competition between the unimolecular rearrangement and the bimolecular trapping reaction, the rate of the trapping reaction can be determined from the ratio of the unrearranged to the rearranged products. wikipedia.org
The absolute rate constants for the ring-opening of cyclopropylbenzyl radicals have been measured using techniques like pulse radiolysis, with values in the range of (0.5–4) × 10⁵ s⁻¹ in hexane (B92381) at room temperature. rsc.org
| Radical Clock Reaction | Method | Rate Constant (k) at RT | Reference |
| Ring-opening of cyclopropylbenzyl radicals | Pulse Radiolysis | (0.5–4) × 10⁵ s⁻¹ | rsc.org |
Reversible Ring-Opening of the α-Cyclopropylbenzyl Radical
While the ring-opening of the α-cyclopropylbenzyl radical is a key isomerization pathway, detailed studies have shown that this process is reversible. capes.gov.brrsc.orgresearchgate.net The α-cyclopropylbenzyl radical (the ring-closed form) exists in equilibrium with the 4-phenylbut-3-enyl radical (the ring-opened form).
Evidence from multiple analytical techniques, including kinetic absorption spectroscopy, electron paramagnetic resonance (EPR), and product analysis from reactions with tributylstannane, confirms this reversibility. capes.gov.brresearchgate.net These studies have demonstrated that the equilibrium actually favors the ring-closed α-cyclopropylbenzyl radical. capes.gov.brrsc.org
Kinetic data has been established for this equilibrium. For example, at 42 °C, the rate constant for ring-opening (kₒ) was found to be approximately 1.2 x 10⁷ s⁻¹, while the rate constant for the reverse ring-closure (k꜀) was estimated to be around 1.2 x 10⁷ s⁻¹. researchgate.net This indicates a rapid and reversible process where the stability of the benzylic radical in the ring-closed form is competitive with the stability of the rearranged primary radical.
| Process | Method(s) | Key Finding | Reference(s) |
| Ring-Opening/Closing | Kinetic Absorption Spectroscopy, EPR, Product Analysis | The ring-opening of the α-cyclopropylbenzyl radical is reversible. | capes.gov.brresearchgate.net |
| Equilibrium Position | Kinetic Absorption Spectroscopy, EPR | The equilibrium favors the ring-closed (α-cyclopropylbenzyl) form. | capes.gov.brrsc.org |
Oxidation and Deoxygenation Reactions
The Oppenauer oxidation is a method for selectively converting secondary alcohols to ketones. wikipedia.org This reaction is the reverse of the Meerwein-Ponndorf-Verley reduction. wikipedia.org Traditionally, it utilizes aluminum isopropoxide as the catalyst and acetone (B3395972) as both the solvent and the hydrogen acceptor, shifting the equilibrium towards the formation of the ketone product. wikipedia.org A key advantage of the Oppenauer oxidation is its high selectivity for secondary alcohols over primary alcohols and its tolerance of other sensitive functional groups. wikipedia.org
More recently, iron-catalyzed Oppenauer-type oxidations have emerged as a more sustainable alternative. researchgate.net These reactions often employ air- and moisture-stable (cyclopentadienone)iron carbonyl compounds as catalysts. gettysburg.edugettysburg.edu The general mechanism involves the transfer of a hydrogen from the alcohol to the iron catalyst, forming an iron hydride species and the corresponding ketone. gettysburg.edu The catalyst is then regenerated by transferring the hydrogen from the iron hydride to a hydrogen acceptor. gettysburg.edu The use of inexpensive and non-toxic iron catalysts makes this a more environmentally benign approach compared to methods using stoichiometric chromium or other heavy metal oxidants. wikipedia.org
In Oppenauer-type oxidations, the choice of hydrogen acceptor is crucial as the position of the equilibrium is determined by the reduction potentials of the carbonyl compounds involved. The equilibrium favors the formation of the alcohol corresponding to the carbonyl compound with the higher reduction potential. gettysburg.edu Acetone is a commonly used hydrogen acceptor, but its relatively low reduction potential can limit the scope of alcohols that can be efficiently oxidized. gettysburg.eduacs.org
Furfural (B47365), a biomass-derived aldehyde, has been identified as a highly effective hydrogen acceptor in iron-catalyzed Oppenauer-type oxidations. gettysburg.edugettysburg.edu Reactions using furfural as the hydrogen acceptor have been shown to result in higher yields of ketones compared to those using acetone. gettysburg.edugettysburg.edu This is particularly advantageous for the oxidation of primary benzylic and allylic alcohols, which are typically challenging substrates for these catalytic systems. gettysburg.edugettysburg.edu The optimal reaction temperature when using furfural is generally higher (e.g., 80 °C in toluene) compared to when acetone is used at its reflux temperature (56 °C). gettysburg.eduacs.org
The selectivity between primary and secondary alcohol oxidation can also be influenced by the choice of hydrogen acceptor. gettysburg.edu While most (cyclopentadienone)iron carbonyl catalysts preferentially oxidize secondary alcohols, the combination of catalyst structure and the hydrogen acceptor can alter this selectivity. gettysburg.edu
| Hydrogen Acceptor | Typical Reaction Temperature | Relative Yields | Notes |
| Acetone | 56 °C (reflux) | Lower yields for some substrates | Limited by its lower reduction potential. gettysburg.eduacs.org |
| Furfural | 80 °C (in toluene) | Higher isolated yields | Effective for challenging substrates like primary benzylic alcohols. gettysburg.edugettysburg.eduacs.org |
The oxidation of α-cyclopropylbenzyl alcohol yields cyclopropyl (B3062369) phenyl ketone. Mechanistic studies of this conversion, particularly in the context of Oppenauer-type oxidations, focus on the key steps of hydrogen transfer. The reaction is believed to proceed through a six-membered transition state involving the coordination of both the alcohol substrate and the hydrogen acceptor (e.g., acetone) to the metal center of the catalyst. wikipedia.org
The mechanism involves the following general steps:
Coordination: The alcohol, α-cyclopropylbenzyl alcohol, coordinates to the metal catalyst (e.g., an iron complex).
Deprotonation: An alkoxide intermediate is formed.
Hydride Transfer: A hydride ion is transferred from the α-carbon of the alcohol to the carbonyl carbon of the hydrogen acceptor via a concerted transition state. This is often the rate-determining step.
Product Release: The newly formed cyclopropyl phenyl ketone is released from the coordination sphere of the catalyst.
Kinetic studies and the analysis of reaction intermediates can provide further details about the specific mechanism with different catalysts and reaction conditions.
The deoxygenation of α-cyclopropylbenzyl alcohol to form hydrocarbons like n-butylbenzene involves the removal of the hydroxyl group and subsequent rearrangement or ring-opening of the cyclopropyl group. This transformation typically requires harsher reaction conditions than oxidation, often involving strong acids or catalytic hydrogenation at elevated temperatures and pressures.
One possible pathway for the formation of n-butylbenzene involves the acid-catalyzed dehydration of α-cyclopropylbenzyl alcohol to form a carbocation intermediate. This carbocation can then undergo rearrangement, including the opening of the strained cyclopropyl ring, to form a more stable secondary or tertiary carbocation, which can then be reduced to the corresponding alkane. Alternatively, catalytic hydrogenation over a suitable metal catalyst (e.g., Palladium on carbon) could lead to the reduction of the aromatic ring and/or the opening of the cyclopropyl ring, depending on the reaction conditions.
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles and strong bases. libretexts.orglibretexts.org Their reactions with alcohols like α-cyclopropylbenzyl alcohol are primarily governed by the acidic nature of the hydroxyl proton.
Due to their strong basicity, organometallic reagents will readily deprotonate the alcohol to form a metal alkoxide and the corresponding hydrocarbon of the organometallic reagent. libretexts.orglibretexts.org
R-M + R'-OH → R-H + R'-OM
Where:
R-M is the organometallic reagent (e.g., Grignard or organolithium).
R'-OH is α-cyclopropylbenzyl alcohol.
R-H is the hydrocarbon formed from the organometallic reagent.
R'-OM is the magnesium or lithium alkoxide of α-cyclopropylbenzyl alcohol.
This acid-base reaction is typically very fast and exothermic. Because of this, it is not possible to perform nucleophilic addition of an organometallic reagent to a carbonyl group in the presence of an alcohol functional group without first protecting the alcohol. libretexts.org If α-cyclopropylbenzyl alcohol were to be used as a solvent for a reaction involving a Grignard or organolithium reagent, it would be consumed in this acid-base reaction.
Spectroscopic and Stereochemical Characterization in Advanced Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
NMR spectroscopy provides detailed information about the atomic and molecular structure of a compound. For a chiral molecule like alpha-cyclopropylbenzyl alcohol, specific NMR techniques can reveal not only its basic connectivity but also subtle stereochemical details.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for confirming the structure of organic molecules. In a typical ¹H NMR spectrum of an alcohol, the proton on the oxygen atom (-OH) presents a signal that can vary in its chemical shift depending on factors like solvent, concentration, and temperature. libretexts.org This signal often appears as a broad singlet due to rapid chemical exchange. libretexts.org A common technique to definitively identify the -OH peak is the "D₂O shake," where adding a small amount of deuterium (B1214612) oxide to the sample results in the exchange of the hydroxyl proton for a deuterium atom, causing the original -OH peak to disappear from the spectrum. libretexts.org
The protons on the carbon adjacent to the alcohol's oxygen atom are deshielded and typically appear in the 3.4-4.5 ppm range. libretexts.org For this compound, the signals for the phenyl and cyclopropyl (B3062369) groups would appear in their characteristic regions, and their splitting patterns would provide information about neighboring protons.
¹H NMR is also crucial for analyzing the products of reactions involving alcohols. For instance, in studies of the reduction of various ketones to form chiral benzyl (B1604629) alcohols, ¹H NMR is used to confirm the structure of the resulting products. rsc.org The spectra of these products show characteristic signals, such as the benzylic proton (CH-OH) and the protons of the aromatic ring, which confirm the successful transformation. rsc.org
Table 1: Representative ¹H NMR Data for Benzyl Alcohol Derivatives This table illustrates typical chemical shifts for protons in structures related to this compound, as observed in reaction product analysis.
| Compound | Functional Group Protons | Chemical Shift (ppm) | Multiplicity |
| Benzyl alcohol | -CH₂- | 4.51-4.49 | Doublet |
| -OH | 5.20-5.18 | Triplet | |
| Aromatic | 7.20-7.32 | Multiplet | |
| 1-(4-Bromophenyl) ethanol (B145695) | -CH(OH)- | 4.81-4.86 | Quartet |
| -OH | 2.13-2.18 | Broad | |
| -CH₃ | 1.44-1.46 | Doublet | |
| Diphenyl methanol (B129727) | -CH(OH)- | 5.84-5.85 | Doublet |
| -OH | 2.24-2.25 | Doublet | |
| Source: Supporting Information for Green Chemistry, The Royal Society of Chemistry 2012. rsc.org |
Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for confirmation of the complete carbon skeleton. nih.gov The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon. For example, the carbon atom bonded to the hydroxyl group (the benzylic carbon) would appear at a characteristic downfield shift due to the electronegativity of the oxygen atom. The carbons of the phenyl ring and the cyclopropyl ring would also have predictable chemical shifts. organicchemistrydata.org
Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts for Related Structures
| Compound | Carbon Atom | Predicted Shift Range (ppm) |
| Benzyl alcohol | C-OH | ~65 |
| Aromatic C | 127-141 | |
| Cyclohexanol (for cyclopropyl reference) | C-OH | ~70 |
| Other Aliphatic C | 24-35 | |
| Source: Chemistry LibreTexts, Human Metabolome Database, Organic Chemistry Data. organicchemistrydata.orgrsc.orghmdb.ca |
To determine the enantiomeric purity of a chiral alcohol like this compound, ¹H NMR spectroscopy can be used in conjunction with a chiral solvating agent (CSA). researchgate.netnih.gov CSAs are optically pure compounds that interact with the enantiomers of the analyte to form transient diastereomeric complexes. nih.gov These complexes have slightly different magnetic environments, which can lead to the separation of signals for the corresponding protons in the ¹H NMR spectrum. nih.gov
This technique is a powerful alternative to chiral chromatography as it is often rapid and requires no derivatization of the analyte. nih.gov Various types of CSAs have been developed for the analysis of chiral alcohols, including those based on cyclodextrins, pillar nih.govarenes, and chiral aluminum complexes. researchgate.netdntb.gov.uakaist.ac.kr For example, a chiral aluminum solvating agent has been shown to be effective for the ¹H NMR analysis of a wide range of primary, secondary, and tertiary alcohols, achieving baseline separation of the hydroxyl group signals for the two enantiomers at low temperatures. kaist.ac.kr The magnitude of the chemical shift difference (ΔΔδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination efficiency of the CSA. nih.gov
Chiral Separation Methodologies
The physical separation of the enantiomers of this compound is essential for studying their individual properties. High-performance liquid chromatography and capillary electrophoresis are two of the most powerful techniques for this purpose.
Capillary electrophoresis (CE) is a high-resolution separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte. nih.govnih.gov Charged cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), are highly effective chiral selectors for this purpose. nih.gov
In this method, the enantiomers of a compound migrate through a capillary under the influence of an electric field. Their separation is based on differential interactions with the chiral selector. nih.gov One enantiomer may form a more stable inclusion complex with the hydrophobic cavity of the cyclodextrin (B1172386) than the other, leading to different electrophoretic mobilities and thus separation. This technique has been successfully used to resolve the enantiomers of various basic and neutral compounds. nih.govnih.gov More recently, metal-organic frameworks incorporating cyclodextrins have been used as stationary phases in a related technique, capillary electrochromatography, for the separation of chiral drugs and alcohols. nih.gov
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most robust and widely used methods for separating enantiomers. semanticscholar.org The development of novel CSPs is a continuous area of research aimed at improving selectivity and resolution. semanticscholar.org
A significant breakthrough in this area has been the use of a γ-cyclodextrin metal-organic framework (γ-CD MOF) as a CSP for the efficient separation of chiral aromatic alcohols, including this compound. semanticscholar.orgrsc.orgrsc.org In a reported study, a column packed with this γ-CD MOF successfully separated the enantiomers of twelve different chiral aromatic alcohols. semanticscholar.orgrsc.org
The separation mechanism is attributed to the unique microenvironment of the γ-CD MOF, where hydrophobic and hydrogen-bonding interactions between the chiral alcohol and the stationary phase play a crucial role. semanticscholar.orgrsc.org The inherent chirality of the γ-cyclodextrin units, which are arranged in a specific three-dimensional framework, allows for effective chiral recognition. rsc.org For all the aromatic alcohols studied, including this compound, the R-enantiomer eluted before the S-enantiomer, indicating a stronger affinity of the γ-CD MOF for the S-enantiomers. semanticscholar.org
Table 3: Chiral Separation of Aromatic Alcohols using a γ-CD MOF HPLC Column
| Compound | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| (R,S)-1-Phenylethanol | 8.8 | 9.3 | 1.8 |
| (R,S)-α-Cyclopropylbenzyl alcohol | 9.5 | 10.2 | 2.1 |
| (R,S)-1-Phenyl-1-propanol | 10.1 | 10.9 | 2.2 |
| (R,S)-1-Phenyl-1-butanol | 12.3 | 13.5 | 2.5 |
| (R,S)-1-(1-Naphthyl) ethanol | 15.4 | 16.8 | 2.0 |
| This table presents a selection of results from the study, demonstrating the successful separation of various chiral alcohols. The elution order was consistently R-enantiomer followed by S-enantiomer. Data adapted from Yang et al., 2017. semanticscholar.orgrsc.org |
This method highlights the practical application of MOFs as a specialized and highly effective CSP for the challenging separation of important chiral compounds. semanticscholar.org
Optimization of Mobile Phase Composition for Chiral Resolution
The successful chiral resolution of α-cyclopropylbenzyl alcohol enantiomers via High-Performance Liquid Chromatography (HPLC) is critically dependent on the meticulous optimization of the mobile phase composition. The mobile phase, in conjunction with the chiral stationary phase (CSP), governs the enantioselective interactions that lead to differential retention times and, consequently, separation. The choice of solvents, their proportions, and the inclusion of additives can significantly impact retention factors (k), selectivity (α), and resolution (Rs). mdpi.comchromatographyonline.comnih.gov
The optimization process typically involves a systematic evaluation of various mobile phase parameters under different chromatographic modes, most commonly normal-phase, reversed-phase, and polar organic modes.
Normal-Phase Chromatography
In normal-phase HPLC, a non-polar mobile phase is used with a polar stationary phase. For the separation of α-cyclopropylbenzyl alcohol, which possesses a polar hydroxyl group, polysaccharide-based CSPs are often employed. The mobile phase typically consists of a non-polar alkane, such as hexane (B92381) or heptane, and a polar modifier, which is usually an alcohol.
Influence of Alcohol Modifiers:
The type and concentration of the alcohol modifier are paramount in achieving optimal chiral recognition. Alcohols such as isopropanol (B130326) (IPA), ethanol (EtOH), and methanol (MeOH) are commonly used. Their polarity and hydrogen-bonding capabilities influence the interactions between the analyte and the CSP. researchgate.net
Isopropanol (IPA): Often considered a good starting point, IPA is less polar than ethanol and methanol. It can provide a balance between reasonable retention times and good enantioselectivity.
Ethanol (EtOH): Being more polar than IPA, ethanol can lead to shorter retention times. In some cases, it can enhance or diminish enantioselectivity compared to IPA, depending on the specific interactions.
Methanol (MeOH): As the most polar of the common alcohol modifiers, methanol typically results in the fastest elution. However, its strong competition for interaction sites on the CSP can sometimes lead to a loss of resolution.
The concentration of the alcohol modifier is a critical parameter. A lower concentration generally leads to stronger interactions with the CSP, resulting in longer retention times and potentially better resolution. Conversely, increasing the alcohol concentration will decrease retention times. A systematic screening of different alcohol concentrations is essential to find the optimal balance.
Illustrative Data for Mobile Phase Optimization in Normal-Phase Mode:
The following table illustrates a hypothetical optimization study for the chiral resolution of α-cyclopropylbenzyl alcohol on a polysaccharide-based CSP (e.g., cellulose (B213188) tris(3,5-dimethylphenylcarbamate)). The data demonstrates the typical effects of varying the alcohol modifier and its concentration.
| Mobile Phase Composition (v/v) | Retention Factor (k'1) | Retention Factor (k'2) | Selectivity (α) | Resolution (Rs) |
| n-Hexane/Isopropanol (98:2) | 8.5 | 9.8 | 1.15 | 1.8 |
| n-Hexane/Isopropanol (95:5) | 4.2 | 4.7 | 1.12 | 1.5 |
| n-Hexane/Isopropanol (90:10) | 2.1 | 2.3 | 1.10 | 1.2 |
| n-Hexane/Ethanol (98:2) | 7.9 | 9.2 | 1.16 | 1.9 |
| n-Hexane/Ethanol (95:5) | 3.8 | 4.3 | 1.13 | 1.6 |
| n-Hexane/Ethanol (90:10) | 1.9 | 2.1 | 1.11 | 1.3 |
| n-Hexane/Methanol (99:1) | 6.5 | 7.4 | 1.14 | 1.7 |
| n-Hexane/Methanol (98:2) | 3.2 | 3.6 | 1.12 | 1.4 |
Note: This data is illustrative and intended to demonstrate general trends in mobile phase optimization.
Effect of Additives:
In some instances, the addition of a small amount of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can improve peak shape and resolution by suppressing the ionization of residual silanol (B1196071) groups on the silica (B1680970) support of the CSP or by influencing the conformation of the chiral selector. researchgate.net
Reversed-Phase and Polar Organic Modes
For reversed-phase separations, a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is used with a non-polar stationary phase. While less common for the direct chiral separation of alcohols on polysaccharide CSPs, derivatized cyclodextrin phases can be effective in this mode. nih.govresearchgate.net
The polar organic mode utilizes a polar organic solvent, such as methanol or acetonitrile, often with small amounts of additives. This mode can offer different selectivity compared to normal-phase conditions. nih.gov The optimization strategy in these modes also involves systematically varying the ratio of the mobile phase components and the concentration of any additives to achieve the desired separation. nih.gov
Computational and Theoretical Studies of α Cyclopropylbenzyl Alcohol Systems
Density Functional Theory (DFT) and Molecular Dynamics Simulations
Density Functional Theory (DFT) and Molecular Dynamics (MD) are powerful computational techniques that offer a detailed view of molecular systems at the atomic level. rsc.org DFT is used to investigate the electronic structure and properties of molecules, while MD simulations provide a means to study the dynamic evolution of molecular systems over time. rsc.orgnih.gov
Density Functional Theory (DFT)
DFT has become a primary method for studying the structural and electronic properties of organic compounds. nih.govresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less intensive than traditional ab initio methods, allowing for the study of larger and more complex systems. researchgate.net In the context of α-cyclopropylbenzyl alcohol, DFT calculations can be used to determine optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov These parameters are crucial for understanding the molecule's stability and reactivity. mdpi.com For instance, DFT studies on related systems have been used to analyze the effects of different substituents on geometry and electronic properties, which is achieved by creating a push-pull system on the molecular structure.
The choice of functional and basis set is a critical aspect of DFT calculations, as it can significantly impact the accuracy of the results. mdpi.com For example, studies have shown the necessity of including dispersion corrections (like DFT-D) to accurately model structural properties, as standard functionals may overestimate volumes and incorrectly predict phase stability. mdpi.com
Molecular Dynamics (MD) Simulations
MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov These simulations provide valuable information about the conformational dynamics, solvent effects, and thermodynamic properties of systems like α-cyclopropylbenzyl alcohol. For alcohol systems, MD simulations can elucidate the role of the hydroxyl group in interactions, such as hydrogen bonding with solvent molecules. nih.gov While specific MD studies on α-cyclopropylbenzyl alcohol are not abundant in the literature, simulations of related systems, such as alcohol dehydrogenases, demonstrate the power of this technique. nih.gov In such studies, a force field is parameterized using quantum chemical computations to accurately reproduce the geometry of the active site. nih.gov This allows for the study of ligand binding and exchange mechanisms. nih.gov
The combination of DFT and MD provides a comprehensive approach to studying complex chemical systems. DFT can provide accurate parameters for the force fields used in MD simulations, while MD can explore the conformational space and identify important structures to be further analyzed with DFT.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating complex reaction mechanisms that are challenging to resolve experimentally. For α-cyclopropylbenzyl alcohol and related compounds, these methods can map out the entire reaction pathway, identifying intermediates, transition states, and the associated energy barriers.
A notable application is the study of the conversion of α-cyclopropylbenzyl alcohol into γ-trimethylsilylbutyrophenone. Mechanistic studies, likely supported by computational modeling, have indicated a pathway involving the disproportionation of an intermediate, catalyzed by a trimethylsilyl (B98337) anion, to form cyclopropyl (B3062369) phenyl ketone. rsc.org This ketone then undergoes a 1,4-addition of the trimethylsilyl anion to yield the final product. rsc.org
Computational studies on related cyclopropyl systems provide further insight into the types of mechanisms that can be elucidated. For example, DFT calculations have been used to investigate rearrangement, elimination, and ring-opening reactions of cyclopropyl-substituted nitrenium ions. nih.gov These studies can accurately predict product distributions by comparing the activation energies of competing pathways, such as cyclopropyl ring expansion versus ethylene (B1197577) elimination. nih.govchemrxiv.org The solvent environment can also be incorporated into these models, which has been shown to influence the preferred reaction pathway. chemrxiv.org
The general process for computational elucidation of a reaction mechanism involves:
Proposing a plausible reaction pathway: This is often based on experimental observations and chemical intuition.
Locating stationary points: This includes reactants, products, intermediates, and transition states on the potential energy surface using geometry optimization algorithms.
Calculating energies: The relative energies of the stationary points are calculated to determine the thermodynamics and kinetics of the reaction.
Verifying transition states: This is done by frequency analysis to ensure the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
For example, a computational study on the synthesis of pyrrolidinedione derivatives detailed the energy barriers for each step, including Michael addition, oxygen atom migration (a Nef-type rearrangement), and cyclization. rsc.org This level of detail provides a comprehensive understanding of the entire reaction landscape. rsc.org
Transition State Analysis and Energy Landscapes
The study of transition states and the construction of potential energy landscapes are central to understanding the kinetics and mechanism of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction.
For reactions involving cyclopropyl carbinyl systems, such as those that α-cyclopropylbenzyl alcohol might undergo, solvolysis reactions are of particular interest. The high reactivity of these systems is attributed to the ability of the cyclopropyl group to stabilize an adjacent positive charge. Computational studies on the solvolysis of related benzyl (B1604629) chlorides have used Hammett plots to correlate reaction rates with substituent effects, revealing changes in the transition state structure and mechanism. nih.gov
Computational methods, particularly DFT, are used to locate and characterize transition state structures. The nature of the transition state can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate that connects the reactant and product. rsc.org The energy of this transition state relative to the reactants gives the activation energy (ΔG‡), a key parameter in determining the reaction rate.
An energy landscape, or potential energy surface, provides a complete picture of a reaction, mapping out the energies of all possible geometric arrangements of the atoms. By identifying the minimum energy pathways that connect reactants, intermediates, and products through various transition states, chemists can predict the most likely course of a reaction. For complex, multi-step reactions, such as carbocation rearrangements, computational studies are essential for resolving the intricate pathways. nih.gov For example, quantum-chemical computations have been used to clarify the role of protonated cyclopropane (B1198618) structures in carbocation rearrangements, providing an updated mechanism and a table of elementary-step barrier heights. nih.gov
The table below illustrates hypothetical energy barriers for competing reaction pathways that could be calculated for a cyclopropyl carbinol system, showcasing how computational analysis can distinguish between different mechanistic possibilities.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Ring Expansion | 12.5 | Formation of a cyclobutanone (B123998) derivative |
| Ring Opening | 18.2 | Formation of a homoallylic alcohol |
| Simple Substitution | 25.0 | Direct replacement of the hydroxyl group |
This table is illustrative and does not represent actual experimental or calculated data for α-cyclopropylbenzyl alcohol.
Structure-Reactivity Correlations in Cyclopropyl Systems
The unique electronic and structural properties of the cyclopropyl group profoundly influence the reactivity of adjacent functional groups. Computational studies are instrumental in establishing quantitative structure-reactivity relationships (QSRR), which correlate molecular structure with chemical reactivity.
The stabilizing effect of a cyclopropyl group on an adjacent carbocation, radical, or carbene has been extensively studied computationally. researchgate.net The cyclopropyl group's Walsh orbitals can effectively delocalize an empty p-orbital on an adjacent carbon through hyperconjugation. researchgate.net DFT calculations on dicyclopropylcarbenes have shown that the bisected "W-shaped" conformation is the most stable, as it allows for maximum hyperconjugation. researchgate.net These studies have quantified the stabilizing effect, showing that a cyclopropyl group stabilizes a carbene more than an isopropyl group by nearly 9 kcal/mol. researchgate.net
In the context of α-cyclopropylbenzyl alcohol, the phenyl group also plays a significant role. Systematic computational investigations of SmI₂-catalyzed couplings of aryl cyclopropyl ketones have revealed important structure-reactivity relationships. manchester.ac.uk The reactivity of these ketones is enhanced by the aryl ring's conjugation effect, which stabilizes the intermediate ketyl radical and facilitates cyclopropyl fragmentation. manchester.ac.uk However, this can be counteracted by steric hindrance from intermediates. manchester.ac.uk Ortho-substituted phenyl cyclopropyl ketones, for instance, show enhanced reactivity due to a balance between electronic stabilization and reduced steric hindrance. manchester.ac.uk
These relationships can be summarized in data tables derived from computational studies. For example, the effect of substituents on the stabilization energy of a cyclopropyl carbene can be quantified, as shown in the hypothetical table below.
| Compound | Substituent | Calculated Stabilization Energy (kcal/mol) |
| Dicyclopropylcarbene | Cyclopropyl | 18.5 |
| Isopropyl cyclopropyl carbene | Isopropyl | 9.5 |
| Diisopropylcarbene | Isopropyl | 0 (Reference) |
This table is based on trends reported in computational literature for related systems and is for illustrative purposes. researchgate.net
Furthermore, structure-activity relationship studies on chiral cyclopropenimines as catalysts have highlighted the crucial role of specific substituents in controlling both reaction rate and enantioselectivity. rsc.org These studies, supported by computational modeling, can identify key interactions, such as unusual C-H···O bonds, that organize the transition state. rsc.orgmdpi.com Such detailed understanding is vital for the rational design of new catalysts and reactions. manchester.ac.uk
Advanced Applications in Organic Synthesis and Medicinal Chemistry Research
Formation of Ring-Expanded or Modified Products
Conversion to γ-Trimethylsilylbutyrophenone
A notable application of α-cyclopropylbenzyl alcohol is its transformation into γ-trimethylsilylbutyrophenone. Research into the mechanism of this reaction has revealed a sophisticated pathway involving organometallic reagents and silylating agents.
The process is initiated by treating α-cyclopropylbenzyl alcohol with methyllithium (B1224462), followed by the addition of hexamethyldisilane (B74624). Mechanistic studies indicate that this sequence does not follow a straightforward substitution or rearrangement. Instead, it proceeds through the formation of an intermediate lithium alkoxide. This intermediate undergoes a disproportionation reaction, catalyzed by a trimethylsilyl (B98337) anion, to yield cyclopropyl (B3062369) phenyl ketone. The core transformation involves the in-situ 1,4-addition of the trimethylsilyl anion to the transiently formed cyclopropyl phenyl ketone. This conjugate addition results in the opening of the strained cyclopropyl ring and subsequent silylation to afford the final major product, γ-trimethylsilylbutyrophenone.
This conversion is a prime example of how the reactivity of the cyclopropyl group can be harnessed to construct linear carbon chains with specific functionalization, in this case, a ketone and a terminal trimethylsilyl group.
Downstream Products and Further Transformations
The butyrophenone (B1668137) structural motif is a recognized pharmacophore present in numerous medicinally active compounds, particularly in the area of antipsychotic drugs like haloperidol (B65202) and benperidol. wikipedia.org Furthermore, related chemical structures are found in agricultural fungicides such as paclobutrazol (B33190) and uniconazole, which function as plant growth regulators. plantgrowthhormones.com The synthesis of these complex molecules often involves multi-step pathways. google.comgoogle.comnih.gov
While γ-trimethylsilylbutyrophenone, as the product from the ring-opening of α-cyclopropylbenzyl alcohol, represents a synthetically useful butyrophenone derivative, specific, documented examples of its direct conversion into subsequent named products or further transformations are not extensively detailed in readily available scientific literature. The research focus has been primarily on elucidating the mechanism of its formation.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Enantioselective Transformations
The synthesis of enantiomerically pure α-Cyclopropylbenzyl alcohol and its derivatives is of paramount importance for various applications. Future research should focus on the development of more efficient and selective catalytic systems.
One promising approach involves the use of novel chiral catalysts for the asymmetric synthesis of cyclopropyl (B3062369) α-amino carboxylates and phosphonates. rsc.org For instance, rhodium complexes like Rh2((R)-BTPCP)4 have shown high yields and excellent enantiomeric ratios in the synthesis of cyclopropyl α-amino carboxylates. rsc.org Further exploration of similar catalyst architectures could lead to even more effective systems.
Additionally, one-pot catalytic methods for the enantio- and diastereoselective synthesis of various cyclopropyl alcohols are highly desirable. nih.gov These methods, which can generate allylic alkoxide intermediates followed by in situ cyclopropanation, offer a streamlined approach to complex molecular architectures. nih.gov The development of new MIB-based zinc catalysts could further enhance the efficiency and selectivity of these transformations. nih.gov
Table 1: Catalytic Systems for Enantioselective Synthesis
| Catalyst Type | Transformation | Key Findings | Reference |
| Chiral Rhodium Complexes | Asymmetric synthesis of cyclopropyl α-amino carboxylates | High yields (up to 97%) and excellent enantiomeric ratios (up to 99.5:0.5 er). | rsc.org |
| MIB-based Zinc Catalysts | One-pot synthesis of syn- and anti-cyclopropyl alcohols | Generation of allylic alkoxides with subsequent in situ cyclopropanation, achieving high diastereo- and enantioselectivity. | nih.gov |
| Chiral Super-Lewis Acidic Catalysts | Enantioselective Diels-Alder reactions | Cationic oxazaborinane catalysts enable reactions at low temperatures with high exo and enantioselectivity. | mdpi.com |
| N-Heterocyclic Carbenes (NHCs) | Enantioselective synthesis of α,α-disubstituted cyclopentenes | Combines an enantioselective aldol (B89426) reaction with decarboxylation to produce functionalized carbocycles. | nih.gov |
Exploration of New Reaction Pathways and Rearrangements
The strained cyclopropyl ring in α-Cyclopropylbenzyl alcohol makes it susceptible to a variety of ring-opening and rearrangement reactions, offering access to novel molecular scaffolds.
A key area for future investigation is the exploration of new reaction pathways induced by plasmonic catalysts. For instance, gold nanoparticles supported on materials like BiOCl with oxygen vacancies can photocatalyze the selective oxidation of benzyl (B1604629) alcohol derivatives under visible light. nih.govscilit.com This approach, which utilizes plasmonic hot electrons and holes, could be adapted for α-Cyclopropylbenzyl alcohol to induce novel transformations. nih.govscilit.com
Furthermore, the development of new transfer hydrogenation methodologies using reusable catalysts presents a greener and more efficient route for the reduction of related ketones to their corresponding alcohols. researchgate.net Palladium nanoparticles supported on mesoporous graphitic carbon nitride have shown promise in this area. researchgate.net
Advanced Materials Science Applications
The unique properties of α-Cyclopropylbenzyl alcohol and its derivatives can be harnessed for the development of advanced materials.
One underexplored avenue is the incorporation of α-Cyclopropylbenzyl alcohol moieties into polymers to create materials with tunable properties. For example, o-nitrobenzyl alcohol derivatives have been extensively used to create photolabile polymers for applications such as photodegradable hydrogels and thin film patterning. umass.edu Similar strategies could be applied to α-Cyclopropylbenzyl alcohol to develop novel light-sensitive materials. These materials could find use in areas like tissue engineering and drug delivery. umass.edu
Moreover, the use of α-Cyclopropylbenzyl alcohol derivatives in the formation of self-assembled monolayers (SAMs) could lead to new methods for controlling surface properties. umass.edu Photocleavable SAMs based on this chemistry could be used to direct liquid flow in microfluidic devices. umass.edu
Integration of Machine Learning in Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning is set to revolutionize chemical synthesis, and α-Cyclopropylbenzyl alcohol provides an excellent case study for these emerging technologies.
Machine learning models can be trained to predict the outcomes of chemical reactions, including identifying productive mechanistic steps from a vast number of possibilities. neurips.ccnips.cc By representing reactions as concerted electron movements, these models can rank potential orbital interactions to predict major products with high accuracy. neurips.ccnips.cc This approach can be generalized to reactants and conditions not handled by traditional rule-based systems. neurips.ccnips.cc
Q & A
Q. What are the primary synthetic routes for α-cyclopropylbenzyl alcohol, and how do reaction conditions influence yield and purity?
α-Cyclopropylbenzyl alcohol can be synthesized via reduction of α-cyclopropylbenzaldehyde using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. The choice of reducing agent and solvent (e.g., methanol or ethanol) impacts stereochemistry and purity. For instance, NaBH₄ in anhydrous conditions minimizes side reactions, while hydrogenation requires careful control of pressure and catalyst loading (e.g., Pd/C). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product .
Q. How can structural characterization of α-cyclopropylbenzyl alcohol be optimized using spectroscopic techniques?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the cyclopropane ring and benzyl alcohol moiety. Key NMR signals include cyclopropane protons (δ 0.5–1.5 ppm, multiplet) and the benzylic -CH₂-OH group (δ 4.5–5.0 ppm). Infrared (IR) spectroscopy identifies the hydroxyl stretch (~3200–3600 cm⁻¹) and aromatic C-H bends. Mass spectrometry (EI-MS) confirms molecular ion peaks (m/z ~148 for C₁₀H₁₂O) and fragmentation patterns .
Q. What are the stability considerations for α-cyclopropylbenzyl alcohol under varying storage conditions?
The compound’s cyclopropane ring is sensitive to light and acidic/basic environments, which may induce ring-opening reactions. Stability studies recommend storage in inert atmospheres (argon) at ≤4°C, with desiccants to prevent hygroscopic degradation. Accelerated aging tests (e.g., 40°C/75% relative humidity) can model long-term stability .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported reaction kinetics for α-cyclopropylbenzyl alcohol derivatization?
Discrepancies in reaction rates (e.g., esterification or oxidation) may arise from solvent polarity, catalyst choice, or trace impurities. Controlled experiments should isolate variables:
- Use kinetic isotopic labeling (e.g., D₂O for hydroxyl exchange studies) to track mechanistic pathways.
- Employ high-performance liquid chromatography (HPLC) with UV detection to monitor intermediate formation.
- Compare Arrhenius plots under standardized conditions to identify activation energy differences .
Q. What statistical methods are appropriate for analyzing variability in α-cyclopropylbenzyl alcohol’s biological activity assays?
For dose-response studies (e.g., antimicrobial or enzyme inhibition), use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Variability from biological replicates can be addressed via ANOVA with post-hoc Tukey tests. Bootstrapping or Monte Carlo simulations quantify uncertainty in small sample sizes. Ensure data normalization to control for plate-to-plate variability in high-throughput screens .
Q. How can computational modeling predict the regioselectivity of α-cyclopropylbenzyl alcohol in electrophilic aromatic substitution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution on the benzene ring. Fukui indices identify nucleophilic sites, while transition state analysis (Nudged Elastic Band method) predicts preferential substitution at para positions due to steric hindrance from the cyclopropane group. Validate models with experimental substituent-directed synthesis outcomes .
Q. What protocols mitigate challenges in quantifying trace impurities in α-cyclopropylbenzyl alcohol batches?
Gas chromatography-mass spectrometry (GC-MS) with headspace sampling detects volatile byproducts (e.g., cyclopropane derivatives). For non-volatile impurities, ultra-HPLC (UHPLC) coupled with charged aerosol detection (CAD) improves sensitivity. Method validation should include spike-recovery tests (80–120% recovery) and limit of detection (LOD) studies (≤0.1% w/w) per ICH guidelines .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting solubility data for α-cyclopropylbenzyl alcohol in polar vs. nonpolar solvents?
Contradictions may stem from temperature, purity, or measurement techniques. Standardize protocols:
Q. What strategies validate the reproducibility of catalytic asymmetric synthesis routes for α-cyclopropylbenzyl alcohol enantiomers?
Reproducibility issues in enantiomeric excess (ee) may arise from catalyst batch variability or moisture sensitivity. Implement:
- Chiral HPLC (e.g., Chiralpak IB column) to verify ee values.
- Round-robin testing across labs with standardized catalyst (e.g., Jacobsen’s Mn-salen complexes).
- Controlled atmosphere gloveboxes for moisture-sensitive reactions .
Methodological Best Practices
Q. What quality control measures ensure accuracy in α-cyclopropylbenzyl alcohol’s thermodynamic property measurements (e.g., melting point, enthalpy of vaporization)?
Differential Scanning Calorimetry (DSC) for melting point analysis must use hermetic pans and heating rates ≤2°C/min. Enthalpy of vaporization can be derived via Clausius-Clapeyron equation using vapor pressure data from static method measurements. Cross-validate with computational group contribution methods (e.g., Joback-Reid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
